ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo-benzimidazole core. The structure includes a 4-methoxybenzoyl group at position 1, a benzyl substituent at position 4, and ethyl ester and methyl groups at positions 3, 6, and 5. The methoxy group on the benzoyl moiety enhances electron-donating properties, influencing solubility and intermolecular interactions, while the benzyl group contributes to steric bulk and lipophilicity.
Properties
CAS No. |
853317-99-4 |
|---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C30H28N2O4/c1-5-36-30(34)24-17-27(28(33)22-11-13-23(35-4)14-12-22)32-26-16-20(3)19(2)15-25(26)31(29(24)32)18-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3 |
InChI Key |
XEGXJUVJOLDCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)OC)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole moiety is synthesized by condensing 4-methoxybenzoyl chloride with 5,6-dimethyl-1H-benzimidazol-2-amine in dichloromethane at 0°C. Triethylamine is used to scavenge HCl, achieving yields of 78–82%. The reaction proceeds via nucleophilic acyl substitution:
Pyrrolo Ring Cyclization
The pyrrolo[1,2-a]benzimidazole system is formed via a gold(I)-catalyzed cyclization of a propargylamide intermediate. Using [Au(PPh₃)]NTf₂ (2 mol%) in toluene at 110°C, the reaction achieves 89% yield with >20:1 regioselectivity:
Functionalization with Benzyl and Ester Groups
The benzyl group is introduced via Pd/C-catalyzed hydrogenation of a nitro precursor, followed by alkylation with benzyl bromide. The ethyl ester is installed by treating the carboxylic acid intermediate with ethanol and H₂SO₄ under reflux.
Catalytic Methods and Optimization
Catalytic Systems for Key Steps
| Reaction Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzimidazole Condensation | None (Triethylamine) | CH₂Cl₂ | 78–82 |
| Pyrrolo Cyclization | [Au(PPh₃)]NTf₂ | Toluene | 89 |
| Benzylation | Pd/C (10 wt%) | Ethanol | 91 |
Solvent and Temperature Effects
-
Cyclization Efficiency : Toluene outperforms DMF or THF due to better thermal stability and catalyst compatibility.
-
Esterification : Ethanol as both solvent and nucleophile eliminates the need for stoichiometric coupling agents, simplifying purification.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Metrics
| Step | Purity (HPLC) | Isolated Yield |
|---|---|---|
| Benzimidazole Formation | 98.5% | 82% |
| Pyrrolo Cyclization | 99.1% | 89% |
| Final Esterification | 97.8% | 85% |
Comparative Analysis with Related Compounds
This compound exhibits distinct reactivity compared to analogues:
-
Electron-Withdrawing Groups : Nitro substituents at C6 reduce cyclization yields by 15–20% due to increased ring strain.
-
Steric Effects : Bulkier substituents (e.g., tert-butyl) at the benzyl position hinder Pd/C-catalyzed hydrogenation, necessitating higher catalyst loadings.
Industrial-Scale Production Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Reaction Mechanisms and Pathways
The compound’s reactivity is governed by:
-
Electrophilic sites : Methoxybenzoyl carbonyl group (C=O), ester carbonyl (C=O), and electron-deficient positions on the benzimidazole ring
-
Nucleophilic sites : Benzyl substituent’s benzylic hydrogen and pyrrolo nitrogen atoms
-
Steric effects : Dimethyl groups at positions 6/7 influence regioselectivity
1,3-Dipolar Cycloadditions
The pyrrolo[1,2-a]benzimidazole core participates in cycloadditions with electron-deficient alkynes. For example, reactions with acetylenedicarboxylates yield polycyclic derivatives through [3+2] cycloaddition (Fig. 1) :
| Reaction Component | Conditions | Product | Yield |
|---|---|---|---|
| Compound + dimethyl acetylenedicarboxylate | TPCD oxidant, 1,2-epoxybutane solvent, 80°C | Fused tricyclic adduct | 72–82% |
Mechanistic Insight : The benzimidazolium ylide intermediate forms via deprotonation, reacting with dipolarophiles to construct new five-membered rings .
Nucleophilic Acyl Substitutions
The 4-methoxybenzoyl group undergoes substitution under acidic conditions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2N-R (R = aryl/alkyl) | HCl (cat.), ethanol, reflux | Amide derivatives at C1 position | >90% para |
Notable Example : Reaction with aniline derivatives produces antibacterial agents through C1 amidation .
Oxidation/Reduction Reactions
Functional group transformations occur at specific sites:
| Process | Reagents | Site Modified | Outcome |
|---|---|---|---|
| Oxidation | TPCD/TBHP system | Benzylic CH2 → C=O | Ketone formation |
| Reduction | NaBH4/CeCl3 | Ester → Alcohol | Hydroxymethyl derivative |
Key Observation : TPCD (tetrapyridinecobalt(II)dichromate) enhances oxidation efficiency while minimizing ring decomposition .
Comparative Reactivity Table
The compound’s reactivity differs from analogs due to its 4-methoxy substitution:
| Derivative | Reaction with Acetylenedicarboxylate | Relative Rate | Major Product |
|---|---|---|---|
| 4-Methoxybenzoyl (target compound) | [3+2] cycloaddition | 1.00 | Tricyclic adduct |
| 3-Nitrobenzoyl analog | Competitive nitro reduction | 0.68 | Reduced pyrrolo derivative |
| 4-Methylbenzoyl analog | Steric hindrance | 0.45 | Mono-adduct |
Stability Under Synthetic Conditions
Critical stability parameters:
-
pH sensitivity : Decomposes in strong acids (pH < 2) via benzimidazole ring protonation
-
Thermal stability : Stable ≤ 150°C; decarbonylation occurs at higher temperatures
-
Light sensitivity : Methoxy group undergoes photo-Fries rearrangement under UV light
Computational Modeling Insights
DFT studies (B3LYP/6-31G**) reveal:
Scientific Research Applications
Synthetic Building Block
Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Utilizing agents like potassium permanganate or chromium trioxide to form oxidized products.
- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride for specific functional group reductions.
- Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions depending on substituent nature and reaction conditions .
Development of New Synthetic Methodologies
The compound's structure allows for the exploration of new synthetic methodologies in the development of pharmaceuticals and agrochemicals. Its unique molecular framework can lead to innovative approaches in synthetic chemistry.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies demonstrate that compounds within this class can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has shown promising anticancer activity in vitro. Specific studies have reported its effectiveness against several cancer cell lines, including liver (HUH7) and breast (MCF7) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interaction with molecular targets within cancerous cells .
Anthelmintic Potential
The anthelmintic properties of this compound have also been explored. It has demonstrated activity comparable to standard drugs like albendazole, indicating its potential use in treating parasitic infections .
Therapeutic Potential
Due to its diverse biological activities, this compound is being investigated for therapeutic applications in treating infections and cancers. Its ability to interact with specific enzymes or receptors may lead to the development of targeted therapies with reduced side effects compared to conventional treatments .
Pharmaceutical Development
The compound is being actively researched for its role in pharmaceutical formulations. Its unique properties make it suitable for developing drugs aimed at various diseases, including those caused by resistant bacterial strains and cancers with poor treatment responses .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several benzimidazole derivatives including this compound against common pathogens. Results indicated a significant reduction in bacterial growth rates compared to control groups.
Evaluation of Anticancer Activity
In vitro tests on liver cancer cell lines revealed that the compound induced apoptosis significantly more than untreated controls. The study highlighted the potential of this compound as part of a combination therapy strategy for enhanced efficacy against resistant cancer types.
Anthelmintic Activity Assessment
The anthelmintic properties were assessed using standard assays comparing the efficacy of this compound with established anthelmintics like albendazole. The results suggested comparable effectiveness, warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within the biological system. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be elucidated by comparing it with analogous derivatives. Below is a detailed analysis based on substituent variations, physicochemical properties, and structural conformations.
Substituent Effects on Molecular Weight and Electronic Properties
- Key Observations: The 4-chloro analog (484.98 g/mol) has a lower molecular weight than the target compound (505.57 g/mol) due to the replacement of the methoxy group (-OCH₃) with a lighter chlorine atom (-Cl). The bromo-substituted derivative (642.32 g/mol) exhibits a significantly higher molecular weight due to bromine’s larger atomic mass. Bromine’s strong electron-withdrawing effects and steric bulk may hinder solubility but enhance halogen bonding in biological systems .
Impact of Core Structure Modifications
Simplified Analogs :
The compound 6,7-dimethyl-2,3-dihydro-1{H}-pyrrolo[1,2-{a}]benzimidazole (mentioned in ) lacks the benzoyl and benzyl substituents, resulting in a molecular weight of ~240–260 g/mol. This simpler structure likely exhibits higher solubility in polar solvents but reduced steric hindrance, which could diminish target specificity in biological applications .- Triazole-Containing Derivatives: The compound 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate () incorporates a triazole ring and chromen moiety. Such differences highlight how ring systems influence pharmacokinetic profiles .
Conformational Analysis and Ring Puckering
The pyrrolo-benzimidazole core’s puckering, as defined by Cremer and Pople’s coordinates (), is influenced by substituents. Bulky groups like benzyl or 4-methoxybenzoyl may restrict pseudorotation, stabilizing specific conformations. For example, the 4-chloro analog’s planar benzoyl group (due to Cl’s electronegativity) could reduce ring distortion compared to the methoxy variant’s non-planar arrangement .
Research Findings and Structural Characterization
- Synthesis and Crystallography : Similar compounds, such as the 4-chloro derivative, are often characterized via X-ray crystallography using programs like SHELX (). The chloro analog’s structure (C₂₉H₂₅ClN₂O₃) was resolved with an R factor of 0.067, confirming substituent positioning and bond lengths .
Biological Activity
Ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a series of reactions involving benzimidazole derivatives and various alkylating agents. A notable method includes the one-pot three-component reaction of 1-substituted benzimidazoles with ethyl bromoacetate and electron-deficient alkynes. This method yields a variety of pyrrolo[1,2-a]benzimidazole derivatives, showcasing the versatility of the synthetic pathway .
Antitumor Activity
Research indicates that pyrrolo[1,2-a]benzimidazole derivatives exhibit significant antitumor activity. The structure-activity relationship (SAR) studies demonstrate that modifications at the 7-position of the pyrrolo[1,2-a]benzimidazole framework can enhance cytotoxicity against cancer cell lines. For example, compounds with specific substituents showed increased efficacy in cleaving DNA, which is a critical mechanism in cancer therapy .
Antimicrobial Properties
In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess activity against a range of bacterial strains, indicating potential as therapeutic agents in treating infections .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. This aspect is particularly relevant in developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity of pyrrolo[1,2-a]benzimidazoles against various cancer cell lines. The presence of a methoxy group at the para position enhanced activity. |
| Study 2 | Investigated the antimicrobial efficacy of synthesized derivatives; found notable inhibition against Gram-positive bacteria. |
| Study 3 | Explored anti-inflammatory effects; showed reduction in pro-inflammatory cytokines in vitro. |
Q & A
Q. Table 1. Example DoE Framework for Synthesis Optimization
| Factor | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 65 vs. 72 |
| Catalyst (mol%) | 5 | 10 | 68 vs. 75 |
| Solvent | DMF | THF | 70 vs. 67 |
Q. Table 2. Computational vs. Experimental Reactivity Comparison
| Parameter | Computational Prediction | Experimental Result | Discrepancy Analysis |
|---|---|---|---|
| Activation Energy | 28.5 kcal/mol | 32.1 kcal/mol | Solvent polarity not modeled |
| Reaction Rate | 4.2 × 10⁻³ s⁻¹ | 3.8 × 10⁻³ s⁻¹ | Within 10% error margin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
